Clinafloxacin hydrochloride is a novel quinolone antibiotic with a broad spectrum of activity against a variety of microorganisms, making it a significant player in the treatment of infections. Its efficacy has been tested in clinical trials and has shown promising results in treating intraabdominal infections, as well as infections caused by multiply resistant pathogens14. The drug's pharmacokinetics and tolerability have been studied extensively, indicating its potential for both oral and intravenous administration35.
A rapid total synthesis of ciprofloxacin hydrochloride, a structurally similar fluoroquinolone, has been reported. [] The synthesis involves a linear sequence of six chemical reactions in five flow reactors, achieving the sodium salt of ciprofloxacin within a total residence time of 9 minutes. [] While specific details on the synthesis of clinafloxacin hydrochloride were not found in the provided papers, it is likely to involve similar synthetic strategies employed for related fluoroquinolones.
Clinafloxacin hydrochloride exhibits a linear pharmacokinetic profile in rats within a specific dosage range. [] After oral administration, it reaches its peak plasma concentration (Cmax) within 1 hour (tmax) and has a half-life (t1/2) between 2.03 to 2.17 hours. [] Clinafloxacin hydrochloride demonstrates good distribution in various rat organs, except for the brain and fat. [] Additionally, it exhibits significant protein binding in plasma, ranging from 90.2% to 97.0%. []
Various analytical techniques have been employed to quantify clinafloxacin hydrochloride in different matrices. Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection is a commonly employed method for determining clinafloxacin hydrochloride concentrations in tablets and rat plasma. [, ]
A clinical trial comparing clinafloxacin to imipenem/cilastatin in the treatment of complicated intraabdominal infections demonstrated clinafloxacin's safety and efficacy. The study included patients with a variety of infections, such as perforated or abscessed appendicitis, and showed successful outcomes in a significant proportion of patients treated with clinafloxacin1.
Clinafloxacin has been synthesized in combination with triazole to create hybrids with potent antibacterial and antifungal properties. These hybrids have shown low minimum inhibitory concentration (MIC) values against various strains, including methicillin-resistant Staphylococcus aureus (MRSA), and have displayed a broad antimicrobial spectrum2.
The drug has been particularly effective against serious infections caused by multiply resistant pathogens, such as MRSA, penicillin-resistant Streptococcus pneumoniae, and Pseudomonas aeruginosa. Clinafloxacin's high oral bioavailability makes it a versatile option for both hospital and outpatient settings4.
Studies have shown that clinafloxacin reaches effective concentrations in serum, bronchial mucosa, alveolar macrophages, and epithelial lining fluid, suggesting its potential effectiveness in treating a wide range of respiratory tract infections6.
The pharmacokinetics of clinafloxacin have been characterized by rapid absorption, biexponential decline in plasma concentrations, and a terminal half-life conducive to dosing flexibility. The drug's volume of distribution suggests good tissue penetration, and its high bioavailability supports the interchangeability of intravenous and oral administration. Safety evaluations have found clinafloxacin to be well-tolerated, with a tolerability profile similar to other quinolones35.
The mechanism of action of clinafloxacin involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are crucial enzymes for bacterial DNA replication, transcription, and repair. The presence of a chloride atom at the C-8 position in clinafloxacin's chemical structure is believed to enhance its antimicrobial activity3. This structural feature contributes to its potency against a wide range of Gram-negative, Gram-positive, and anaerobic pathogens, including difficult-to-treat nosocomial infections34.
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: 1613-31-6
CAS No.: